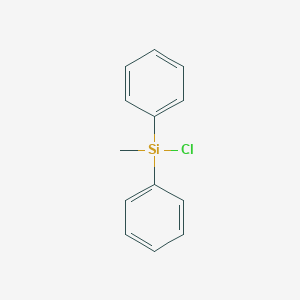

Chloro(methyl)diphenylsilane

Description

The exact mass of the compound Chloro(methyl)diphenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloro(methyl)diphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(methyl)diphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZNZOXALZKPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027116 | |

| Record name | Chloro(methyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-79-6 | |

| Record name | Chloro(methyl)diphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyldiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylchlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloro(methyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(methyl)diphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chloro(methyl)diphenylsilane: A Comprehensive Technical Guide to its Physicochemical Properties and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(methyl)diphenylsilane, a prominent member of the organosilicon family, stands as a versatile and pivotal intermediate in a multitude of synthetic pathways. Its unique molecular architecture, featuring a silicon atom bonded to a methyl group, two phenyl groups, and a reactive chlorine atom, bestows upon it a distinct set of physical and chemical properties. This guide, designed for the discerning researcher and development scientist, provides a deep dive into the core physicochemical characteristics of Chloro(methyl)diphenylsilane, offering not just data, but a causal understanding of its behavior and utility. From its fundamental physical constants to its reactivity profile and diverse applications, this document aims to be an authoritative resource, grounded in established scientific principles and methodologies.

Core Physical and Chemical Properties

The utility of Chloro(methyl)diphenylsilane in various applications is a direct consequence of its intrinsic physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective and safe handling in a laboratory and industrial setting.

Identification and Nomenclature

| Property | Value |

| Chemical Name | Chloro(methyl)diphenylsilane |

| Synonyms | Diphenylmethylchlorosilane, Methyldiphenylchlorosilane |

| CAS Number | 144-79-6 |

| Molecular Formula | C₁₃H₁₃ClSi |

| Molecular Weight | 232.78 g/mol |

| InChI | InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

| SMILES | C(c1ccccc1)c2ccccc2 |

Physicochemical Data

A summary of the key physical properties of Chloro(methyl)diphenylsilane is presented below, providing a quantitative basis for its handling and application.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 295 °C (at 760 mmHg) | [2][3] |

| Melting Point | -22 °C to -5 °C | [1][4][5] |

| Density | 1.107 - 1.128 g/cm³ at 25 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.574 | [2][3] |

| Flash Point | 113 °C (closed cup) | [6] |

| Solubility | Soluble in most organic solvents; reacts with protic solvents (e.g., water, alcohols) | [1][3] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is the cornerstone of chemical characterization. The following section outlines established methodologies for measuring key parameters of liquid organosilanes like Chloro(methyl)diphenylsilane.

Determination of Boiling Point (Adapted from ASTM D1120)

The boiling point of a liquid is a critical indicator of its volatility and purity. A standard method for its determination involves distillation under controlled conditions.[7]

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a known volume of Chloro(methyl)diphenylsilane into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point of the substance.

Caption: Workflow for Boiling Point Determination via Distillation.

Determination of Density (Adapted from ASTM D4052)

Density is a fundamental physical property that is often used for quality control and material identification. A digital density meter provides a rapid and accurate measurement.[2][3][6][8]

Methodology:

-

Instrument Calibration: Calibrate the digital density meter with dry air and a standard of known density (e.g., deionized water) at the desired temperature.

-

Sample Injection: Inject a small, bubble-free aliquot of Chloro(methyl)diphenylsilane into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Recording: Record the density reading at the specified temperature.

Determination of Refractive Index (Adapted from ISO 489)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of compounds.[9][10]

Methodology:

-

Instrument Preparation: Clean the prism of an Abbe refractometer with a suitable solvent and allow it to dry.

-

Sample Application: Apply a few drops of Chloro(methyl)diphenylsilane onto the surface of the prism.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index directly from the instrument's scale. The measurement should be performed at a constant, specified temperature.

Reactivity and Chemical Behavior

The chemical behavior of Chloro(methyl)diphenylsilane is dominated by the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, making the compound a valuable silylating agent and a precursor for a wide range of organosilicon derivatives.

Hydrolysis and Moisture Sensitivity

A critical aspect of handling Chloro(methyl)diphenylsilane is its sensitivity to moisture. It readily reacts with water in a hydrolysis reaction to form the corresponding silanol, (methyl)diphenylsilanol, and hydrochloric acid.[5][11][12] This reaction is often vigorous and exothermic.

Reaction Scheme: C₁₃H₁₃ClSi + H₂O → C₁₃H₁₄OSi + HCl

The generated hydrochloric acid can cause corrosion and presents a significant safety hazard. Therefore, all handling and storage of Chloro(methyl)diphenylsilane must be conducted under anhydrous conditions.

Experimental Protocol for Determining Hydrolysis Rate

The rate of hydrolysis can be quantified by monitoring the change in conductivity of an aqueous solution upon the addition of the chlorosilane, due to the formation of ionic HCl.[1]

Methodology:

-

Apparatus Setup: Assemble a reaction vessel equipped with a conductivity probe, a stirrer, and a means for temperature control.

-

Initial Measurement: Place a known volume of deionized water into the vessel and record the initial conductivity.

-

Reaction Initiation: Add a precise amount of Chloro(methyl)diphenylsilane to the water while stirring vigorously.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals.

-

Analysis: The rate of hydrolysis can be determined from the rate of change of conductivity, which is proportional to the concentration of HCl produced.

Caption: Experimental Workflow for Hydrolysis Rate Determination.

Applications in Research and Development

The unique reactivity of Chloro(methyl)diphenylsilane makes it an indispensable tool in various scientific and industrial domains.

-

Protecting Group Chemistry: In organic synthesis, the methyldiphenylsilyl group is employed as a protecting group for alcohols. The relative stability of the resulting silyl ether allows for selective reactions at other functional groups within a molecule.[3]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of complex organic molecules with potential pharmaceutical or agrochemical applications.[1]

-

Polymer and Materials Science: Chloro(methyl)diphenylsilane is used in the preparation of specialty silicone polymers and resins. These materials often exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties.[1][2][11] It can also be used to modify surfaces to impart specific properties like hydrophobicity.

Safety and Handling

Chloro(methyl)diphenylsilane is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain its chemical integrity.

-

Hazards: It is corrosive to the skin, eyes, and respiratory tract.[13][14] Inhalation of vapors can cause severe irritation. Contact with water releases corrosive hydrogen chloride gas.[11][12]

-

Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture.[15]

-

Spill and Disposal: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.[5]

Conclusion

Chloro(methyl)diphenylsilane is a chemical of significant industrial and academic importance. Its physicochemical properties, particularly the reactivity of the Si-Cl bond, are the foundation of its widespread utility. A comprehensive understanding of its physical constants, coupled with a firm grasp of its chemical behavior and safe handling procedures, is essential for any researcher or scientist working with this versatile organosilane. This guide has provided a detailed overview of these aspects, supported by established experimental methodologies and authoritative references, to serve as a valuable resource for the scientific community.

References

-

INNO Specialty Chemicals. Chloro(methyl)diphenylsilane: An Overview. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67349, Chloro(methyl)diphenylsilane. [Link]

-

Find Reliable Suppliers. Chloro(methyl)diphenylsilane: A Versatile Chemical for Various Applications. [Link]

-

Chemsrc. Diphenyl Methyl Chlorosilane | CAS#:144-79-6. [Link]

-

GHS 11 (Rev.11) SDS Word. CAS: 144-79-6 Name: Chloro(methyl)diphenylsilane. [Link]

-

Find Reliable Suppliers. The Versatile Role of Chloro(methyl)diphenylsilane in Modern Industry. [Link]

-

Swedish Institute for Standards. Plastics - Determination of the refractive index of transparent plastics SS-ISO 489. [Link]

-

Silicones Europe. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

-

EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: CHLOROPHENYLTRI- CHLOROSILANE. [Link]

-

Hemlock Semiconductor. Fact Sheet: “Chlorosilanes”. [Link]

-

Savant Labs. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants. [Link]

-

ASTM International. ASTM D3733-93(1998) - Standard Test Method for Silicon Content of Silicone Polymers and. [Link]

-

IV SEMMESTER. [Link]

-

Savant Labs. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. [Link]

-

ISO. ISO 489:2022 Plastics — Determination of refractive index. [Link]

-

ResearchGate. Refractive Index Modification of Polysilane Films by UV-Light Irradiation. [Link]

- Google Patents.

Sources

- 1. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. laboratuar.com [laboratuar.com]

- 5. globalsilicones.org [globalsilicones.org]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. Standard - Plastics - Determination of the refractive index of transparent plastics SS-ISO 489 - Swedish Institute for Standards, SIS [sis.se]

- 11. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. hscpoly.com [hscpoly.com]

- 13. epa.gov [epa.gov]

- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

An In-Depth Technical Guide to the Synthesis of Chloro(methyl)diphenylsilane via Grignard Reaction

Executive Summary

Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a pivotal organosilicon compound with broad applications as a synthetic intermediate, a protecting group, and a precursor for advanced silicone-based materials.[1][2] Its utility spans industries from pharmaceuticals and agrochemicals to high-performance polymers and surface modification agents.[1][2] The synthesis of this molecule, however, presents a classic challenge in organosilane chemistry: achieving selective, partial substitution on a multi-functional silicon center.

This technical guide provides a comprehensive exploration of the synthesis of Chloro(methyl)diphenylsilane using the Grignard reaction, a foundational method in the formation of silicon-carbon bonds.[3] We will dissect the underlying reaction mechanism, present a detailed and field-proven experimental protocol, and address the critical safety considerations inherent to working with highly reactive organometallic reagents and chlorosilanes. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis, grounded in scientific integrity and operational safety.

Introduction to Chloro(methyl)diphenylsilane

Significance and Applications

The unique structure of Chloro(methyl)diphenylsilane—featuring a reactive chlorine atom, a methyl group, and two bulky phenyl groups attached to a central silicon atom—imparts a valuable combination of reactivity and stability.[4] This structure makes it an essential building block in multiple domains:

-

Organic Synthesis: It serves as a versatile reagent for introducing the diphenylmethylsilyl group, which can act as a sterically demanding protecting group for alcohols.[4]

-

Materials Science: As a silane coupling agent, it enhances the adhesion between organic polymers and inorganic substrates, a critical function in the production of advanced composites for the automotive and aerospace industries.[1] It is also used to modify the surfaces of glass and metals to create hydrophobic, water-repellent coatings.[1]

-

Polymer Chemistry: The compound is a key monomer in the synthesis of specialized silicone resins and elastomers, which are valued for their thermal stability and resistance to moisture and are widely used in electronics and construction.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of Chloro(methyl)diphenylsilane is essential for its safe handling, storage, and application.

| Property | Value | Source(s) |

| IUPAC Name | chloro-methyl-diphenylsilane | [5] |

| Synonyms | Diphenylmethylchlorosilane, DPMSCl, Methyldiphenylsilyl chloride | [5] |

| CAS Number | 144-79-6 | |

| Molecular Formula | C₁₃H₁₃ClSi | [5] |

| Molecular Weight | 232.78 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 295 °C | [1][4][6] |

| Melting Point | -22 °C | [4][6] |

| Density | 1.107 g/cm³ at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.574 | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

The Grignard Reaction for Organosilane Synthesis: Mechanistic Insights

Foundational Principles

The Grignard reaction, first developed by F. Stanley Kipping in 1904 for organosilane synthesis, remains a vital and versatile method for forming robust silicon-carbon bonds.[3] The reaction's core principle involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic silicon center, displacing a leaving group, typically a halide.[4][7]

The primary challenge in synthesizing Chloro(methyl)diphenylsilane is controlling the reaction's stoichiometry. Starting with a precursor like methyltrichlorosilane (CH₃SiCl₃) and reacting it with phenylmagnesium halide (PhMgX) risks the formation of over-arylated byproducts, such as methyltriphenylsilane (CH₃SiPh₃). Conversely, starting with dichlorodiphenylsilane (Ph₂SiCl₂) and reacting it with methylmagnesium halide (CH₃MgX) provides a more controlled, single-substitution pathway, which is the focus of our recommended protocol.

Reaction Mechanism

The nucleophilic substitution at the silicon center is generally understood to proceed through a bimolecular mechanism (Sₙ2-Si), which involves the formation of a transient, pentacoordinate silicon intermediate.[4] Kinetic studies of Grignard reactions with chlorosilanes are consistent with a four-center transition state, which accounts for the observed stereochemistry and reaction rates.[8] The high exothermicity of the reaction points to an early transition state.[8]

The process can be visualized as follows: the Grignard reagent coordinates to the chlorosilane, followed by a rearrangement within the complex to form the new Si-C bond and magnesium halide salt.

Caption: Mechanism of Grignard reaction for organosilane synthesis.

Critical Parameters for Selective Substitution

Achieving a high yield of the desired mono-substituted product hinges on precise control over the reaction conditions.

-

Reverse Addition: The most critical technique for preventing over-alkylation is reverse addition .[3] In this method, the Grignard reagent is added slowly to the chlorosilane substrate. This maintains a low concentration of the highly reactive Grignard reagent in the reaction vessel, ensuring it is more likely to react with the abundant starting chlorosilane rather than the newly formed product.

-

Temperature Control: Grignard reactions are notoriously exothermic.[9][10] Maintaining a low reaction temperature (typically between -10 °C and 0 °C) is crucial.[4] Lower temperatures decrease the reaction rate, allowing for better heat dissipation and significantly reducing the formation of unwanted side products.

-

Anhydrous Conditions: Grignard reagents and chlorosilanes react violently with water.[11][12] The former are quenched, while the latter hydrolyze to form siloxanes and corrosive hydrochloric acid.[11] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used under a dry, inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocol

Synthesis Pathway: Methylation of Dichlorodiphenylsilane

This protocol details the synthesis via the reaction of methylmagnesium chloride with dichlorodiphenylsilane. This "reverse addition" approach offers superior control and selectivity.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Reagents | ||

| Dichlorodiphenylsilane (Ph₂SiCl₂) | ≥97% purity, anhydrous | Silicon substrate |

| Methylmagnesium chloride (CH₃MgCl) | 3.0 M solution in THF | Grignard reagent |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reaction solvent |

| Diethyl ether | Anhydrous | Extraction solvent |

| Saturated NH₄Cl solution | Aqueous | Reaction quenching |

| Saturated NaCl solution (Brine) | Aqueous | Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | Drying agent |

| Equipment | ||

| Three-neck round-bottom flask | 500 mL, oven-dried | Reaction vessel |

| Dropping funnel | 250 mL, pressure-equalizing | Controlled addition of Grignard reagent |

| Condenser | Allihn or Liebig, with gas inlet | Reflux and inert atmosphere maintenance |

| Magnetic stirrer and stir bar | Homogeneous mixing | |

| Thermometer | Low-temperature | Monitoring reaction temperature |

| Schlenk line or inert gas manifold | Nitrogen or Argon | Maintaining anhydrous/anaerobic conditions |

| Ice/salt bath | Temperature control | |

| Separatory funnel | 500 mL | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal | |

| Vacuum distillation apparatus | Final product purification |

Experimental Workflow Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. gelest.com [gelest.com]

- 4. Buy Chloro(methyl)diphenylsilane | 144-79-6 [smolecule.com]

- 5. Chloro(methyl)diphenylsilane | C13H13ClSi | CID 67349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. globalsilicones.org [globalsilicones.org]

- 12. artscimedia.case.edu [artscimedia.case.edu]

Introduction: The Architectural Significance of a Versatile Silane

An In-depth Technical Guide to the Structure, Bonding, and Reactivity of Chloro(methyl)diphenylsilane

Chloro(methyl)diphenylsilane, often abbreviated as DPMSCl, is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, a methyl group, and a reactive chlorine atom.[1][2] With the chemical formula C₁₃H₁₃ClSi, this compound typically presents as a colorless to pale yellow liquid and serves as a pivotal intermediate in a wide array of chemical transformations.[1][2][3] Its unique molecular architecture, balancing steric bulk with high electrophilicity at the silicon center, makes it an indispensable tool in organic synthesis, materials science, and pharmaceutical development.[3][4][5] This guide offers a detailed exploration of the structure, bonding, and reactivity of chloro(methyl)diphenylsilane, providing researchers and drug development professionals with a comprehensive understanding of its properties and applications.

Molecular Structure and Stereoelectronic Profile

The functionality of chloro(methyl)diphenylsilane is a direct consequence of its three-dimensional structure and the electronic interplay between its constituent groups. The central silicon atom is sp³ hybridized, resulting in a tetrahedral geometry. The four substituents—two bulky phenyl rings, a small methyl group, and an electronegative chlorine atom—create a sterically hindered yet highly reactive environment.

The key to its reactivity lies in the Si-Cl bond . This bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization renders the silicon atom highly electrophilic and susceptible to attack by nucleophiles, making the Si-Cl bond the primary site of chemical reactions.[2] Conversely, the Si-C bonds are strong and relatively non-polar, providing a stable scaffold for the molecule.

The two phenyl groups contribute significant steric bulk, which can modulate the rate of reaction at the silicon center. Electronically, they exert a mild electron-withdrawing inductive effect. The methyl group, in contrast, is electron-donating, slightly reducing the electrophilicity of the silicon atom. This intricate balance of steric and electronic effects is fundamental to its utility, particularly as a selective protecting group in complex organic syntheses.

Visualization of Molecular Geometry

The following diagram illustrates the tetrahedral arrangement around the central silicon atom.

Caption: Tetrahedral geometry of Chloro(methyl)diphenylsilane.

Spectroscopic Characterization

Confirming the structure and purity of chloro(methyl)diphenylsilane is routinely accomplished using a combination of spectroscopic techniques. The data below represents typical values observed for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₃ClSi[2][3] |

| Molecular Weight | 232.78 g/mol [3][6] |

| Appearance | Colorless to pale yellow liquid[1][2][3] |

| Boiling Point | 295 °C[3] |

| Density | 1.107 g/mL at 25 °C[3] |

| Refractive Index | ~1.574[3] |

Spectroscopic Data Summary

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to methyl protons and aromatic protons of the two phenyl groups.[6][7] |

| ¹³C NMR | Resonances for the methyl carbon and the distinct carbons of the phenyl rings.[6] |

| ²⁹Si NMR | A characteristic chemical shift that provides direct evidence of the silicon environment.[6][8] |

| IR Spectroscopy | Strong, sharp absorption band for the Si-CH₃ group (~1260 cm⁻¹).[9] Additional bands for Si-Ph and the reactive Si-Cl bond.[6] |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns, including isotopic patterns for chlorine.[1] |

Core Reactivity: Nucleophilic Substitution at Silicon

The predominant reaction pathway for chloro(methyl)diphenylsilane is nucleophilic substitution at the electrophilic silicon center, displacing the chloride leaving group. This reactivity is the cornerstone of its application in synthesis.

Mechanism of Action

The reaction typically proceeds via a concerted bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. A nucleophile (Nu⁻) attacks the silicon atom, forming a transient pentacoordinate intermediate or transition state, which then expels the chloride ion to yield the substituted product.

General Reaction Workflow

Caption: General mechanism for nucleophilic substitution at silicon.

Key Synthetic Transformations

-

Hydrolysis to Silanols: In the presence of water, chloro(methyl)diphenylsilane readily hydrolyzes to form methyl(diphenyl)silanol (Ph₂MeSiOH) and hydrochloric acid.[1] This reaction is often the first step in the formation of silicones, as the resulting silanol is prone to self-condensation to form a stable siloxane (Si-O-Si) linkage.[10]

-

Formation of Silyl Ethers (Alcohol Protection): This is one of the most valuable applications in drug development and complex molecule synthesis. Alcohols (R-OH) react as nucleophiles to displace the chloride, forming stable diphenylmethylsilyl ethers (R-O-SiMePh₂).[1] These silyl ethers are robust enough to withstand a variety of reaction conditions but can be selectively cleaved when needed, making DPMSCl an excellent protecting group for hydroxyl functionalities.

-

Synthesis of Silylated Derivatives: Other nucleophiles, such as amines, enolates, and Grignard reagents, react similarly to introduce the diphenylmethylsilyl group, creating a wide range of functionalized organosilicon compounds.[1]

Experimental Protocol: Synthesis via Grignard Reaction

A prevalent method for synthesizing chloro(methyl)diphenylsilane involves the reaction of a dihalosilane with a Grignard reagent. The following protocol outlines a representative procedure.

Objective: To synthesize chloro(methyl)diphenylsilane from dichloro(methyl)silane and phenylmagnesium bromide.

Materials:

-

Dichloro(methyl)silane

-

Phenylmagnesium bromide (solution in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet.

-

Initial Charge: Charge the flask with dichloro(methyl)silane dissolved in anhydrous diethyl ether.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the Grignard reaction.

-

Grignard Addition: Add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the dichlorosilane. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure chloro(methyl)diphenylsilane.

Causality and Optimization:

-

Anhydrous Conditions: The Grignard reagent is highly reactive with water. Strict anhydrous conditions are essential to prevent quenching of the reagent and to avoid hydrolysis of the chlorosilane starting material and product.

-

Temperature Control: The reaction is exothermic. Low-temperature addition prevents undesirable side reactions, such as the formation of the double-addition product, tetraphenylsilane.[1]

-

Stoichiometry: Precise control over the stoichiometry is necessary to favor the formation of the monosubstituted product over the disubstituted product (diphenyl(methyl)phenylsilane).

Applications in Advanced Synthesis

The unique reactivity profile of chloro(methyl)diphenylsilane makes it a versatile reagent in several high-value applications:

-

Precursor to Silicone Polymers: As a monofunctional chlorosilane, it acts as a chain-terminating or "end-capping" agent in polymerization reactions. This allows for precise control over the molecular weight and properties of silicone resins, oils, and elastomers.[2][4]

-

Silane Coupling Agents: It is used to synthesize more complex silanes that act as coupling agents, promoting adhesion between organic polymers and inorganic substrates (like glass or metals) in advanced composite materials.[3]

-

Surface Modification: The molecule can be used to render surfaces hydrophobic (water-repellent) by reacting with surface hydroxyl groups on materials like glass and ceramics.[3][5]

-

Pharmaceutical and Agrochemical Intermediates: It serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of a silyl group can modify properties like solubility or stability.[4][11]

Safety and Handling

Given its reactivity, proper handling of chloro(methyl)diphenylsilane is paramount.

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[6] This is primarily due to its rapid hydrolysis upon contact with moisture (e.g., in the air or on skin) to produce corrosive hydrogen chloride (HCl) gas.

-

Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[2][12]

Conclusion

Chloro(methyl)diphenylsilane is a cornerstone reagent in organosilicon chemistry. Its tetrahedral structure, centered on an electrophilic silicon atom, dictates its primary reactivity through nucleophilic substitution at the Si-Cl bond. This predictable reactivity, combined with the steric and electronic influence of its phenyl and methyl substituents, allows for its widespread use as a protecting group, a precursor to high-performance polymers, and a versatile synthetic intermediate. A thorough understanding of its structural and bonding characteristics is essential for leveraging its full potential in research, drug development, and materials science innovation.

References

- Buy Chloro(methyl)diphenylsilane | 144-79-6 - Smolecule. (URL: )

- CAS 144-79-6: Chloro(methyl)diphenylsilane | CymitQuimica. (URL: )

- Chloro(methyl)diphenylsilane - Chem-Impex. (URL: )

- Chlorodimethylphenylsilane(768-33-2) 1H NMR spectrum - ChemicalBook. (URL: )

- Chloro(methyl)diphenylsilane | C13H13ClSi | CID 67349 - PubChem - NIH. (URL: )

- Chloro(methyl)diphenylsilane: An Overview. (URL: )

- 1 H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom).

- GHS 11 (Rev.11) SDS Word 下载CAS: 144-79-6 Name: Chloro(methyl)diphenylsilane. (URL: )

- Chloro(methyl)diphenylsilane 98 144-79-6 - Sigma-Aldrich. (URL: )

- 29 Si NMR spectrum of the hydrolysis product blocked with chloro(methyl)diphenylsilane after removal of volatiles.

- Optimizing Material Performance: The Role of Chloro(methyl)diphenylsilane. (URL: )

- Chloro(methyl)diphenylsilane: A Versatile Chemical for Various Applications - Find Reliable Suppliers. (URL: )

- Chloro(methyl)diphenylsilane: A Promising Synthetic Silane for Manufacturers. (URL: )

- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (URL: )

- Chloro(dimethyl)phenylsilane 98 768-33-2 - Sigma-Aldrich. (URL: )

- Chloro(methyl)diphenylsilane 98 144-79-6 - Sigma-Aldrich. (URL: )

- Chloro(methyl)diphenylsilane, 97% 10 g | Buy Online | Thermo Scientific Chemicals. (URL: )

- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - NIH. (URL: )

- Diphenyl Methyl Chlorosilane | CAS#:144-79-6 | Chemsrc. (URL: )

- Your Source for Chloro(methyl)

- The Versatile Role of Chloro(methyl)diphenylsilane in Modern Industry. (URL: )

- Hydrolysis of Diphenyldichlorosilane | Journal of the American Chemical Society. (URL: )

- Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal. (URL: )

- SAFETY D

- Chloro(methyl)diphenylsilane - SIELC Technologies. (URL: )

- (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. (URL: )

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Phenyldichlorosilane - the NIST WebBook - National Institute of Standards and Technology. (URL: )

- Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane - YouTube. (URL: )

- Chloro(methyl)phenylsilane | CAS 1631-82-9 | SCBT. (URL: )

- Chloro(methyl)diphenylsilane, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (URL: )

Sources

- 1. Buy Chloro(methyl)diphenylsilane | 144-79-6 [smolecule.com]

- 2. CAS 144-79-6: Chloro(methyl)diphenylsilane | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. Chloro(methyl)diphenylsilane | C13H13ClSi | CID 67349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 11. Chloro(methyl)diphenylsilane, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 144-79-6 Name: Chloro(methyl)diphenylsilane [xixisys.com]

Reactivity of the silicon-chlorine bond in Chloro(methyl)diphenylsilane

An In-depth Technical Guide to the Reactivity of the Silicon-Chlorine Bond in Chloro(methyl)diphenylsilane

Abstract

Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a cornerstone organosilicon compound whose utility is fundamentally derived from the reactivity of its silicon-chlorine (Si-Cl) bond.[1][2] This bond is characterized by a significant polarization, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group. This inherent reactivity makes DPMSCl an exceptionally versatile reagent in organic synthesis, polymer science, and materials chemistry. This guide provides an in-depth exploration of the Si-Cl bond's reactivity in DPMSCl, detailing the mechanisms, experimental protocols, and practical applications of its key transformations, including hydrolysis, alcoholysis, amination, organometallic coupling, and reduction. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound for advanced molecular design and material innovation.

Introduction: The Physicochemical Landscape of Chloro(methyl)diphenylsilane

Chloro(methyl)diphenylsilane is a colorless to pale yellow liquid whose chemical identity is defined by a central silicon atom bonded to two phenyl groups, one methyl group, and a single reactive chlorine atom.[1] The convergence of the electron-withdrawing phenyl groups and the highly electronegative chlorine atom polarizes the Si-Cl bond, creating a potent electrophilic silicon center. This electronic feature is the primary driver of the compound's synthetic utility.

Its principal applications include serving as a versatile protecting group for alcohols, a precursor in the synthesis of silicone polymers and resins, a silane coupling agent for composite materials, and a reagent for surface modification.[3][4][5][6] Understanding the nuances of its reactivity is paramount for its effective and strategic implementation in complex synthetic pathways.

Table 1: Physicochemical Properties of Chloro(methyl)diphenylsilane

| Property | Value | Reference(s) |

| CAS Number | 144-79-6 | [1][7][8] |

| Molecular Formula | C₁₃H₁₃ClSi | [1][7] |

| Molecular Weight | 232.78 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 295-304 °C | [3][5] |

| Density | ~1.107 g/mL at 25 °C | [3] |

| Refractive Index | ~1.574 at 20 °C | [3][10] |

| Solubility | Soluble in organic solvents (e.g., ether, THF, benzene) | [5] |

| Safety | Corrosive; reacts with water. Causes severe skin burns and eye damage. | [1][8] |

Synthesis of Chloro(methyl)diphenylsilane

A comprehensive understanding of a reagent's reactivity begins with its formation. The most prevalent industrial and laboratory-scale syntheses involve Grignard reactions, leveraging the nucleophilic character of organomagnesium compounds.

A primary route involves the carefully controlled addition of a phenyl Grignard reagent, such as phenylmagnesium chloride (PhMgCl), to a silicon precursor like methyltrichlorosilane (MeSiCl₃).[9] The stoichiometry must be precisely managed to favor the disubstituted product over mono- or tri-substituted byproducts. The choice of solvent is critical; while diethyl ether is common, tetrahydrofuran (THF) can significantly accelerate the reaction rate.[11][12]

An alternative approach is the direct chlorination of diphenylmethylsilane, though this method can be less selective and requires careful control of reaction conditions to prevent over-chlorination.[11]

Core Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond is the locus of reactivity in Chloro(methyl)diphenylsilane. Its transformations are dominated by nucleophilic substitution reactions, where a wide range of nucleophiles displace the chloride ion.

Figure 1: Key reactive pathways of the Si-Cl bond in Chloro(methyl)diphenylsilane.

Hydrolysis: Formation of Silanols and Siloxanes

The reaction of DPMSCl with water is rapid and exothermic, yielding diphenylmethylsilanol (Ph₂MeSiOH) and hydrochloric acid.[11][13] This reaction underscores the necessity of handling the reagent under anhydrous conditions to prevent unintentional degradation.[1] The resulting silanol is often an intermediate; in the presence of acid or base, it can readily undergo self-condensation to form the corresponding disiloxane, 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.[13][14] This condensation is the fundamental bond-forming reaction in the synthesis of silicone polymers.

-

Materials: Chloro(methyl)diphenylsilane, diethyl ether (anhydrous), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate, round-bottom flask, dropping funnel, magnetic stirrer.

-

Procedure:

-

Dissolve Chloro(methyl)diphenylsilane (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of water (1.0 eq) dropwise with vigorous stirring. A white precipitate of HCl salt of any adventitious amine or HCl gas evolution may be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the HCl formed.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude diphenylmethylsilanol.

-

-

Causality and Insights: The slow, dropwise addition at 0 °C is crucial to control the exothermicity of the reaction. The bicarbonate wash is essential to remove the corrosive HCl byproduct, preventing it from catalyzing unwanted condensation of the silanol product.

Alcoholysis: Silyl Ether Formation and Use as a Protecting Group

The reaction of DPMSCl with alcohols (alcoholysis) is one of its most valuable applications, forming stable diphenylmethylsilyl (DPMS) ethers.[11] This transformation is a cornerstone of protecting group chemistry in multi-step organic synthesis.[6] The reaction typically requires a stoichiometric amount of a non-nucleophilic base, such as triethylamine or imidazole, to scavenge the HCl generated, driving the equilibrium towards the product.

The DPMS group offers a distinct stability profile compared to other common silyl ethers. It is more stable to acidic conditions than the trimethylsilyl (TMS) group but can be cleaved under conditions that might leave a more robust group like tert-butyldiphenylsilyl (TBDPS) intact.

Figure 2: Mechanism for the protection of an alcohol using DPMSCl.

-

Materials: Primary alcohol, Chloro(methyl)diphenylsilane (1.1 eq), imidazole (1.5 eq), anhydrous dichloromethane (DCM), magnetic stirrer, inert atmosphere setup.

-

Procedure:

-

Dissolve the alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM under an inert atmosphere.

-

To this stirring solution, add Chloro(methyl)diphenylsilane (1.1 eq) dropwise via syringe at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude silyl ether by flash column chromatography (silica gel).

-

-

Causality and Insights: Imidazole is often chosen as the base because it can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the silylation. Using a slight excess of the silyl chloride ensures complete consumption of the valuable alcohol substrate.

Reaction with Organometallic Reagents

The electrophilic silicon of DPMSCl readily reacts with potent carbon nucleophiles such as Grignard reagents (R'MgX) and organolithium compounds (R'Li).[15] This reaction forms a new silicon-carbon bond, displacing the chloride. It is a powerful method for synthesizing more complex, tetra-substituted organosilanes, which are valuable building blocks in materials science and medicinal chemistry.[16]

-

Materials: Chloro(methyl)diphenylsilane, Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF, 1.05 eq), anhydrous THF, saturated ammonium chloride solution, magnetic stirrer, inert atmosphere setup.

-

Procedure:

-

Add a solution of Chloro(methyl)diphenylsilane (1.0 eq) in anhydrous THF to a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the Grignard reagent (1.05 eq) dropwise to the stirred solution.

-

After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the product (e.g., ethyl(methyl)diphenylsilane) by distillation or chromatography.

-

-

Causality and Insights: The reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will react with any protic source, including water.[15] The ammonium chloride workup provides a mild proton source to quench any remaining Grignard reagent and break up the magnesium salt emulsions without using strong acid, which could potentially cleave Si-Ph bonds.

Reduction to Hydrosilanes

The Si-Cl bond can be reduced to a silicon-hydride (Si-H) bond using powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄ or LAH).[13][17] This converts DPMSCl into methyl(diphenyl)silane (Ph₂MeSiH), a hydrosilane. Hydrosilanes are important reagents in their own right, particularly in hydrosilylation reactions and as mild reducing agents.[6]

-

Materials: Chloro(methyl)diphenylsilane, lithium aluminum hydride (LiAlH₄, 1.0 eq), anhydrous diethyl ether, magnetic stirrer, inert atmosphere setup, three-necked flask with condenser and dropping funnel.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether.

-

Dissolve Chloro(methyl)diphenylsilane (1.0 eq) in anhydrous diethyl ether in a dropping funnel.

-

Add the silane solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for 1-2 hours to ensure complete reaction.

-

Cool the flask to 0 °C and very cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir until the gray salts turn into a white, granular precipitate.

-

Filter the mixture, wash the solid with fresh ether, and dry the combined organic filtrates over anhydrous magnesium sulfate.

-

Remove the ether by distillation to yield the crude hydrosilane, which can be further purified by vacuum distillation.

-

-

Causality and Insights: LAH is a highly reactive and pyrophoric reagent that reacts violently with water.[18][19] The quenching procedure must be performed with extreme care and at low temperatures. The Fieser workup is a standard and effective method for safely neutralizing excess LAH and producing easily filterable inorganic salts.

Conclusion and Future Outlook

The reactivity of the silicon-chlorine bond in Chloro(methyl)diphenylsilane is a textbook example of predictable yet powerful chemistry. Its susceptibility to nucleophilic attack by oxygen, nitrogen, carbon, and hydride sources makes it an indispensable tool in modern chemical synthesis. From the construction of complex molecules in drug discovery, where it serves as a tunable protecting group, to the formulation of advanced silicone polymers with enhanced thermal stability imparted by the phenyl groups, the applications of DPMSCl are extensive and impactful.[3][5] Future research will likely continue to exploit this reactivity in the development of novel functional materials, asymmetric catalysis, and biocompatible silicon-based therapeutics. A thorough, mechanism-based understanding of the principles outlined in this guide is essential for any scientist aiming to innovate within these exciting fields.

References

-

Find Reliable Suppliers. (n.d.). Chloro(methyl)diphenylsilane: A Versatile Chemical for Various Applications. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Material Performance: The Role of Chloro(methyl)diphenylsilane. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Chloro(methyl)diphenylsilane: An Overview. Retrieved from [Link]

-

Indian Journal of Chemistry. (1995). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]

-

Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-6. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

- Malek, J. (1986). Reductions by Metal Alkoxyaluminum Hydrides. Organic Reactions.

-

Gal, J.-F., et al. (2019). Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. Retrieved from [Link]

- Davis, J. A., & Hilsenrath, J. (1951). Reduction of halomethanes with lithium aluminum hydride.

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloro(methyl)diphenylsilane. PubChem Compound Database. Retrieved from [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

- Various Authors. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. Various Journals on Wiley Online Library.

-

Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740.

- Baya, M., et al. (2012). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 51(15), 8416-8426.

Sources

- 1. CAS 144-79-6: Chloro(methyl)diphenylsilane | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Chloro(methyl)diphenylsilane | C13H13ClSi | CID 67349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. クロロ(メチル)ジフェニルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Chlorodiphenylmethylsilane synthesis - chemicalbook [chemicalbook.com]

- 10. Chloro(methyl)diphenylsilane, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Buy Chloro(methyl)diphenylsilane | 144-79-6 [smolecule.com]

- 12. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorosilane - Wikipedia [en.wikipedia.org]

- 14. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 18. organicreactions.org [organicreactions.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

A Spectroscopic Guide to Chloro(methyl)diphenylsilane: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

Chloro(methyl)diphenylsilane (CAS No. 144-79-6) is a versatile organosilicon compound pivotal in synthetic chemistry, particularly as a protecting group for alcohols and in the fabrication of silicone polymers.[1][2][3] Its utility stems from the reactive silicon-chlorine bond, which readily participates in nucleophilic substitution reactions.[4] A comprehensive understanding of its molecular structure is paramount for its effective application and for the characterization of its derivatives. This technical guide provides an in-depth analysis of the spectroscopic data of Chloro(methyl)diphenylsilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers and drug development professionals a detailed reference for its structural elucidation. This compound typically appears as a colorless to pale yellow liquid.[4][5]

Molecular Structure and Properties

A foundational understanding of the molecular architecture is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of Chloro(methyl)diphenylsilane.

Table 1: Physicochemical Properties of Chloro(methyl)diphenylsilane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃ClSi | |

| Molecular Weight | 232.78 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 295 °C (lit.) | [5] |

| Density | 1.107 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.574 (lit.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Chloro(methyl)diphenylsilane, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its constituent atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of Chloro(methyl)diphenylsilane is characterized by two main regions: the aliphatic region corresponding to the methyl protons and the aromatic region for the phenyl protons.

Table 2: ¹H NMR Spectroscopic Data for Chloro(methyl)diphenylsilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.8 - 1.0 | Singlet | 3H | Si-CH ₃ |

| ~7.2 - 7.8 | Multiplet | 10H | Phenyl Protons |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.

Interpretation and Causality:

-

The singlet at approximately 0.8-1.0 ppm is attributed to the three equivalent protons of the methyl group directly attached to the silicon atom. The upfield chemical shift is a consequence of the electropositive nature of silicon relative to carbon. The absence of coupling (a singlet) is expected as there are no adjacent protons.

-

The complex multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponds to the ten protons of the two phenyl groups. The overlapping signals arise from the ortho, meta, and para protons of the phenyl rings. The electron-withdrawing effect of the silyl group deshields these protons, causing them to resonate downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Chloro(methyl)diphenylsilane

| Chemical Shift (δ) ppm | Assignment |

| ~ -1.0 - 1.0 | Si-C H₃ |

| ~128.0 - 135.0 | Phenyl Carbons |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.

Interpretation and Causality:

-

The upfield signal around -1.0 to 1.0 ppm is characteristic of a methyl carbon bonded to a silicon atom. This significant shielding is a hallmark of organosilicon compounds.

-

The signals in the downfield region (approximately 128.0-135.0 ppm) are assigned to the carbons of the two phenyl rings. The number of distinct signals in this region can provide information about the symmetry of the phenyl groups. Typically, due to the free rotation around the Si-C bonds, four signals are expected for the ipso, ortho, meta, and para carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Table 4: Key IR Absorptions for Chloro(methyl)diphenylsilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3050 | Medium | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1430 | Strong | Si-Phenyl (Si-Ph) stretch |

| ~1260 | Strong | Si-CH₃ symmetric deformation |

| ~1120 | Strong | Si-Ph in-plane skeletal vibration |

| ~800 - 700 | Strong | C-H out-of-plane bend (aromatic) |

| ~540 | Medium | Si-Cl stretch |

Interpretation and Causality:

The IR spectrum of Chloro(methyl)diphenylsilane is dominated by absorptions characteristic of its phenyl and methylsilyl moieties. The strong band around 1430 cm⁻¹ is a reliable indicator of a silicon-phenyl bond. The symmetric deformation of the Si-CH₃ group gives rise to a strong absorption at approximately 1260 cm⁻¹ . The presence of the silicon-chlorine bond is confirmed by a medium intensity band around 540 cm⁻¹ . The aromatic C-H stretching and out-of-plane bending vibrations are also clearly visible, further confirming the presence of the phenyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Table 5: Major Fragments in the Mass Spectrum of Chloro(methyl)diphenylsilane

| m/z | Proposed Fragment |

| 232/234 | [M]⁺ (Molecular Ion) |

| 217/219 | [M - CH₃]⁺ |

| 197 | [M - Cl]⁺ |

| 155 | [Si(C₆H₅)₂]⁺ |

| 135 | [Si(C₆H₅)(CH₃)]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

Caption: Proposed fragmentation pathway of Chloro(methyl)diphenylsilane.

The mass spectrum displays a molecular ion peak [M]⁺ at m/z 232, with an isotopic peak at m/z 234 due to the presence of the ³⁷Cl isotope. A prominent peak is observed at m/z 217, corresponding to the loss of a methyl radical ([M - CH₃]⁺), which is a common fragmentation pathway for methylsilanes. The peak at m/z 197 arises from the loss of a chlorine radical ([M - Cl]⁺). Further fragmentation can lead to the formation of the diphenylsilyl radical cation at m/z 182 and the phenyl radical cation at m/z 77. The most intense peak in the spectrum is often the [M - CH₃]⁺ fragment.[6]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Chloro(methyl)diphenylsilane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H.

-

Data Acquisition: For ¹H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary, and a greater number of scans will be required due to the lower natural abundance of ¹³C.[7]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

FTIR Spectroscopy

-

Sample Preparation: As Chloro(methyl)diphenylsilane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1][8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of Chloro(methyl)diphenylsilane in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).[9]

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[10][11]

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Safety and Handling

Chloro(methyl)diphenylsilane is a corrosive substance that can cause severe skin burns and eye damage.[7] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Store in a cool, dry place away from moisture, as it can react with water.[4]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of Chloro(methyl)diphenylsilane. The distinct signals in each spectroscopic technique serve as a reliable fingerprint for this important synthetic reagent. This guide serves as a detailed reference for scientists, enabling confident identification and quality control in research and development settings.

References

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. (2025-04-02). [Link]

-

How to prepare a liquid sample for FTIR spectrum? ResearchGate. (2021-01-24). [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 144-79-6 Name: Chloro(methyl)diphenylsilane. [Link]

-

Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

-

Chloro(methyl)diphenylsilane. SIELC Technologies. (2018-02-16). [Link]

-

Chloro(methyl)diphenylsilane | C13H13ClSi | CID 67349. PubChem - NIH. [Link]

-

Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. ResearchGate. (2025-08-06). [Link]

-

1H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom). ResearchGate. [Link]

-

13C-NMR chemical shifts. ResearchGate. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Chloro(methyl)diphenylsilane. SIELC Technologies. (2018-02-16). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 144-79-6: Chloro(methyl)diphenylsilane | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Chloro(methyl)diphenylsilane | C13H13ClSi | CID 67349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Synthetic Chemist's Guide to Chloro(methyl)diphenylsilane: A Multifaceted Tool in Modern Organic Synthesis

Abstract

Chloro(methyl)diphenylsilane has emerged as a versatile and valuable reagent in the synthetic organic chemist's toolbox. Beyond its fundamental role in materials science, its unique structural and electronic properties have been adeptly exploited in the realm of complex molecule synthesis. This technical guide provides an in-depth exploration of the key applications of chloro(methyl)diphenylsilane, with a particular focus on its utility as a robust protecting group for alcohols and its emerging role in directing stereoselective transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and present quantitative data to inform strategic synthetic planning. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this multifaceted silane.

Introduction: The Methyldiphenylsilyl (MDPS) Group - A Balance of Stability and Reactivity

Chloro(methyl)diphenylsilane is the precursor to the methyldiphenylsilyl (MDPS) ether, a protecting group for hydroxyl functionalities. The MDPS group occupies a unique space in the landscape of silyl ethers, offering a finely tuned balance of stability and controlled cleavage.[1][2] Its steric and electronic profile, derived from the presence of two phenyl groups and one methyl group on the silicon atom, imparts a stability greater than that of smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers, yet it can be cleaved under conditions that often leave more sterically hindered groups, such as tert-butyldiphenylsilyl (TBDPS), intact.[2][3] This tunable reactivity is a cornerstone of its utility in multi-step synthesis, enabling selective deprotection strategies.

The primary applications of chloro(methyl)diphenylsilane in organic synthesis, which will be the focus of this guide, are:

-

Protection of Alcohols: The formation of methyldiphenylsilyl ethers to mask the reactivity of hydroxyl groups.

-

Stereoselective Synthesis: The use of the methyldiphenylsilyl group to influence the stereochemical outcome of reactions at or near the protected alcohol center.

This guide will provide the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The Methyldiphenylsilyl (MDPS) Group as a Robust Protecting Group for Alcohols

The protection of alcohols as silyl ethers is a fundamental strategy in organic synthesis to prevent unwanted side reactions of the hydroxyl group.[4] The choice of the silylating agent is critical and depends on the stability required during subsequent transformations and the conditions available for its eventual removal. Chloro(methyl)diphenylsilane offers a compelling option for the formation of MDPS ethers, which exhibit a useful stability profile.

Mechanism of Protection

The formation of a methyldiphenylsilyl ether from an alcohol and chloro(methyl)diphenylsilane proceeds via a nucleophilic substitution at the silicon center.[5] A base, typically a non-nucleophilic amine such as imidazole or triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Sources

Chloro(methyl)diphenylsilane: A Technical Guide to its Role as a Precursor for High-Performance Silicone Polymers

Abstract

This technical guide provides an in-depth exploration of chloro(methyl)diphenylsilane, a pivotal organosilicon precursor in the synthesis of advanced silicone polymers. We will dissect its fundamental chemical and physical properties, delineate authoritative synthetic routes, and present a detailed mechanistic analysis of its polymerization into high-performance polymethylphenyl-diphenylsiloxanes. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental protocols. Key discussions will focus on the causal relationship between the monomer's unique diphenyl structure and the resultant polymer's enhanced thermal stability and optical properties. This document emphasizes scientific integrity through validated methodologies, comprehensive characterization techniques, and a robust framework of cited, authoritative sources.

Introduction to Chloro(methyl)diphenylsilane: The Building Block

Chloro(methyl)diphenylsilane (C₁₃H₁₃ClSi) is an organosilicon compound distinguished by a central silicon atom bonded to two phenyl groups, one methyl group, and a reactive chlorine atom.[1][2] This specific arrangement of bulky, aromatic phenyl groups and a reactive chloride leaving group makes it an exceptionally valuable monomer. The Si-Cl bond is the reactive site for polymerization, readily undergoing hydrolysis, while the phenyl groups are incorporated into the polymer backbone, imparting unique and desirable properties not found in common polydimethylsiloxanes (PDMS).[3][4]

Chemical Identity and Structure

The presence of both methyl and phenyl substituents on the silicon atom creates an asymmetric monomer that leads to polymers with distinct characteristics compared to their symmetrical dimethyl or diphenyl counterparts.

Caption: Molecular structure of Chloro(methyl)diphenylsilane.

Physicochemical Properties

The properties of chloro(methyl)diphenylsilane dictate its handling, reaction conditions, and purification methods. It is typically encountered as a colorless to pale yellow liquid with a pungent odor.[5]

| Property | Value | Source |

| CAS Number | 144-79-6 | |

| Molecular Formula | C₁₃H₁₃ClSi | |

| Molecular Weight | 232.78 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 295 °C (lit.) | [6] |

| Melting Point | -22 °C | [6] |

| Density | 1.107 g/mL at 25 °C (lit.) | [6] |

| Solubility | Soluble in most organic solvents; reacts with protic solvents (water, alcohols). | [6] |

| Sensitivity | Highly moisture sensitive. | [6][7] |

Health and Safety Considerations

Chloro(methyl)diphenylsilane is a corrosive and hazardous chemical that requires strict handling protocols. Its high reactivity with water (moisture) means it releases hydrogen chloride (HCl) gas upon exposure to air, which is a primary source of its corrosive nature.[8]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Measures | Source |

| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Eye Damage 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [9][10] |

| Moisture Sensitivity | - | - | Reacts with water to form HCl. | P405: Store locked up. Handle under inert atmosphere (e.g., Nitrogen or Argon). | [7][11] |

Synthesis of Chloro(methyl)diphenylsilane Monomer

The Grignard Reaction: A Primary Synthetic Route